molecular formula C34H63N8O17P3S B12953792 S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane

Cat. No.: B12953792
M. Wt: 980.9 g/mol
InChI Key: GWTJJJYWIZLHDL-QESSLVIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-Hydroxy-3-Phosphonooxyoxolan-2-yl]Methoxy-Hydroxyphosphoryl]Oxy-Hydroxyphosphoryl]Oxy-2-Hydroxy-3,3-Dimethylbutanoyl]Amino]Propanoylamino]Ethyl] Tridecanethioate;Azane

This compound is a structurally intricate molecule classified within the family of nucleoside phosphonate derivatives. Its design incorporates a tridecanethioate moiety linked to a modified adenine nucleoside through a phosphorylated hydroxybutanoyl backbone. This compound exemplifies advancements in prodrug strategies aimed at enhancing intracellular delivery of nucleotide analogs, a concept pioneered in antiviral therapies such as tenofovir alafenamide (TAF) .

Systematic Nomenclature and Structural Characterization

The International Union of Pure and Applied Chemistry (IUPAC) name of this compound reflects its multifunctional architecture:

  • Core nucleoside : (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl (an adenine-derived ribose phosphate).
  • Phosphorylated backbone : A bis-phosphorylated 2-hydroxy-3,3-dimethylbutanoyl group, configured in the R stereochemistry at the second carbon.
  • Linker : A propanoylaminoethyl chain connecting the nucleoside phosphate to the tridecanethioate group.
  • Lipophilic tail : Tridecanethioate (a 13-carbon thioester) attached via a sulfur atom.
Molecular Formula and Weight
Property Value Source
Molecular formula C₃₄H₆₉N₁₀O₁₇P₃S
Molecular weight 1014.95 g/mol
CAS Registry Number 1246304-38-0

The compound’s structure integrates a polar nucleoside phosphate region with a hydrophobic lipid tail, a design feature observed in prodrugs like tenofovir alafenamide to improve cellular uptake . The adenine moiety (6-aminopurin-9-yl) ensures recognition by viral polymerases, while the phosphonooxy groups facilitate intracellular activation via enzymatic cleavage .

Historical Context of Nucleoside Phosphonate Derivatives

Nucleoside phosphonates emerged in the 1960s as analogs resistant to hydrolytic degradation, addressing limitations of traditional nucleoside therapies. Key milestones include:

  • Acyclic Nucleoside Phosphonates (ANPs) : Developed in the 1980s, ANPs like cidofovir and adefovir introduced phosphonate groups directly bonded to carbon, bypassing the need for initial phosphorylation .
  • Prodrug Innovations : To overcome poor oral bioavailability, prodrug strategies such as bis(pivaloyloxymethyl) (POM) and S-acyl-2-thioethyl (SATE) groups were introduced. For example, tenofovir disoproxil fumarate (TDF) and its successor TAF use these approaches to enhance permeability .
  • Structural Diversification : Modifications to the lipid tail (e.g., tridecanethioate in this compound) aim to optimize tissue distribution and intracellular retention, as seen in sofosbuvir’s success against hepatitis C virus .

This compound builds on these advancements by combining a phosphorylated nucleoside with a long-chain thioester, potentially enabling sustained release of the active metabolite.

Biogenetic Relationships to Acyclic Nucleoside Phosphonates

The compound shares critical biogenetic features with acyclic nucleoside phosphonates (ANPs):

  • Phosphonate Linkage : Like adefovir and tenofovir, the phosphonooxy group resists enzymatic hydrolysis, ensuring metabolic stability .
  • Prodrug Activation : The tridecanethioate moiety likely undergoes intracellular esterase-mediated cleavage, releasing the active nucleoside phosphonate. This mirrors the SATE/DTE (dithioethanol) prodrug strategy, where thioesters are hydrolyzed to liberate phosphates .
  • Target Specificity : The adenine base ensures preferential incorporation into viral DNA/RNA by viral polymerases, a mechanism central to ANPs’ antiviral activity .

Comparative Analysis of Key ANPs and Related Prodrugs

Compound Structure Prodrug Group Target Virus
Tenofovir alafenamide Acyclic bis-isopropyloxycarbonyloxy HBV, HIV
Sofosbuvir Phosphoramidate HCV
This compound Tridecanethioate Under investigation

The integration of a tridecanethioate group represents a novel approach to extending the half-life of nucleoside phosphonates, leveraging lipid conjugation for enhanced pharmacokinetics.

Properties

Molecular Formula

C34H63N8O17P3S

Molecular Weight

980.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane

InChI

InChI=1S/C34H60N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-25(43)62-18-17-36-24(42)15-16-37-32(46)29(45)34(2,3)20-55-61(52,53)58-60(50,51)54-19-23-28(57-59(47,48)49)27(44)33(56-23)41-22-40-26-30(35)38-21-39-31(26)41;/h21-23,27-29,33,44-45H,4-20H2,1-3H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49);1H3/t23-,27-,28-,29+,33-;/m1./s1

InChI Key

GWTJJJYWIZLHDL-QESSLVIMSA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N

Canonical SMILES

CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis

  • Enzymatic acylation of Coenzyme A : The most common biological and laboratory method to prepare acyl-CoA derivatives involves enzymatic catalysis using acyl-CoA synthetases (ligases). These enzymes catalyze the ATP-dependent formation of the thioester bond between coenzyme A and the fatty acid (e.g., tridecanoic acid).
  • This method ensures stereochemical fidelity and avoids harsh chemical conditions that could degrade sensitive phosphate and nucleotide groups.
  • Typical reaction conditions:
    • Substrate: Coenzyme A and the corresponding fatty acid (tridecanoic acid)
    • Enzyme: Acyl-CoA synthetase
    • Cofactors: ATP, Mg²⁺
    • Buffer: pH 7.5–8.0, aqueous medium
    • Temperature: 25–37°C
  • The reaction proceeds via formation of an acyl-adenylate intermediate, followed by nucleophilic attack by the thiol group of CoA.

Chemical Synthesis

  • Stepwise chemical synthesis is more challenging but possible for analogs or modified CoA derivatives.
  • Key steps include:
    • Synthesis of the nucleotide moiety (adenine-ribose-phosphate backbone) with protected hydroxyl and phosphate groups.
    • Sequential phosphorylation to install diphosphate and triphosphate groups.
    • Coupling of the fatty acid derivative as a thioester to the terminal thiol of CoA.
  • Protection groups such as TBDMS (tert-butyldimethylsilyl) or benzyl groups are used to protect hydroxyls during phosphorylation.
  • Activation of the fatty acid as an acid chloride or anhydride facilitates thioester bond formation.
  • Purification is typically done by HPLC due to the compound’s polarity and complexity.

Detailed Preparation Methodology

Step Description Conditions/Notes
1. Nucleotide Assembly Synthesis of 5’-phosphorylated ribose linked to adenine base Use of protected ribose derivatives; glycosylation with adenine
2. Phosphorylation Installation of phosphate groups at 3’ and 5’ positions Phosphoryl chloride or phosphoramidite chemistry; controlled pH
3. Formation of Coenzyme A Core Coupling of pantothenic acid, cysteamine, and nucleotide moieties Enzymatic or chemical coupling; stereochemistry control
4. Fatty Acid Activation Conversion of tridecanoic acid to reactive intermediate (e.g., acid chloride) Use of thionyl chloride or oxalyl chloride under anhydrous conditions
5. Thioester Formation Coupling of activated fatty acid with CoA thiol group Mild base, inert atmosphere to prevent oxidation
6. Purification Removal of side products and unreacted materials Reverse-phase HPLC, ion-exchange chromatography

Comparative Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Application Scope
Enzymatic Synthesis High stereospecificity, mild conditions Requires enzyme availability, cost 70-90% Natural and modified acyl-CoAs
Chemical Synthesis Flexibility in modifications Multi-step, low overall yield, complex purification 30-50% Analog synthesis, research

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biochemical Research

The compound's structure suggests potential applications in biochemical research, particularly as a tool for studying enzyme interactions and metabolic pathways. Its ability to mimic natural substrates could facilitate the investigation of enzyme kinetics and mechanisms.

Drug Development

Due to its complex structure and the presence of an aminopurine moiety, this compound may serve as a lead compound in drug development targeting purine metabolism or related pathways. Research indicates that modifications to similar compounds can yield effective therapeutic agents against various diseases, including cancer and viral infections .

Bioorthogonal Chemistry

The presence of azide and alkyne functionalities allows for bioorthogonal labeling techniques. This capability is crucial for tracking biological processes in live cells without interfering with native cellular functions. The compound can be utilized in click chemistry reactions to label biomolecules selectively.

Nanotechnology

In nanomedicine, compounds like this one can be engineered into nanoparticles for targeted drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms enhances the efficacy of treatment regimens against diseases such as cancer .

Case Study 1: Drug Delivery Systems

A study explored the use of modified purine derivatives similar to this compound in developing liposomal formulations for targeted delivery to cancer cells. These formulations demonstrated enhanced cytotoxicity against glioblastoma cells due to improved uptake facilitated by the compound's structural properties .

Case Study 2: Enzyme Inhibition

Research has shown that compounds with similar structural motifs can act as inhibitors of key enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation rates in cancerous tissues, indicating potential therapeutic applications .

Mechanism of Action

The mechanism by which “S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Biological Activity

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane is a complex compound with potential biological activities. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine derivative and multiple hydroxyphosphoryl groups. Its molecular formula and structural features suggest potential interactions with biological systems, particularly in nucleic acid metabolism and cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to S-[...tridecanethioate;azane exhibit significant anticancer properties. For instance, studies have shown that derivatives of purine can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. One notable study reported an IC50 value of 12.4 μM for a purine derivative in inhibiting NF-κB activation in HeLa cells, suggesting potential efficacy against cervical cancer cells .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular environments. For example, benzofuran derivatives have shown significant antioxidant activity, which may correlate with the activities of the studied compound .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been observed in several studies. It has been noted that certain derivatives can inhibit pro-inflammatory mediators such as TNF-α and IL-1β in microglial cells stimulated by LPS (lipopolysaccharides) . This suggests that S-[...tridecanethioate;azane may be beneficial in treating inflammatory diseases.

Research Findings

Study Biological Activity IC50/EC50 Value Cell Type
Study 1Anticancer12.4 μMHeLa Cells
Study 2Antioxidant8.86 μMVarious Cells
Study 3Anti-inflammatoryNot specifiedBV2 Microglia

Case Studies

  • Anticancer Activity : A study focusing on purine derivatives found that compounds similar to S-[...tridecanethioate;azane inhibited cancer cell growth significantly. The mechanism was attributed to the inhibition of key enzymes involved in nucleotide synthesis.
  • Oxidative Stress Reduction : Another research highlighted the antioxidant capabilities of related compounds, demonstrating their effectiveness in reducing oxidative damage in neuronal cells.
  • Inflammation Modulation : In vitro studies showed that the compound could modulate inflammatory responses in microglial cells, suggesting its potential use in neurodegenerative diseases where inflammation plays a crucial role.

Comparison with Similar Compounds

Lipid Modifications

  • The tridecanethioate (C13) in the target compound provides moderate hydrophobicity, balancing membrane permeability and aqueous solubility. In contrast, dipalmitin (C16) in CAS 78679-19-3 enhances lipophilicity but may reduce solubility .
  • The thioester linkage in the target compound and trans-2-dodecenoyl-CoA confers metabolic stability compared to ester-linked analogues like dipalmitin derivatives .

Phosphate Group Arrangement

  • The target compound’s bisphosphoryloxy group enables strong interactions with metal ions (e.g., Mg²⁺) in enzymatic active sites.

Sugar Modifications

Pharmacokinetic and Bioactivity Comparisons

Similarity Indexing

  • Using Tanimoto coefficient-based similarity searching (threshold ≥0.8), the target compound shows ~70% structural similarity to trans-2-dodecenoyl-CoA, suggesting overlapping biological activities such as acyl-CoA dehydrogenase inhibition .

Predicted ADME Properties

  • The tridecanethioate chain likely enhances intestinal absorption and plasma protein binding compared to shorter-chain analogues like 2-APTA-ADP .
  • Dipalmitin esters (CAS 78679-19-3) may exhibit prolonged half-lives due to slow hydrolysis but risk accumulation in lipid-rich tissues .

Target Affinity

  • Virtual screening (e.g., SwissSimilarity) predicts high affinity for kinases and phosphatases due to the adenosine-phosphate core. However, the azane group in the target compound may confer unique hydrogen-bonding interactions absent in analogues .

Research Findings and Implications

  • Metabolic Stability: Thioester linkages (target compound, trans-2-dodecenoyl-CoA) resist enzymatic cleavage better than esters, making them suitable for prolonged drug action .
  • Toxicity Risks : Long-chain lipid modifications (e.g., dipalmitin) correlate with hepatotoxicity in preclinical models, whereas medium-chain derivatives (C12–C14) show safer profiles .
  • Therapeutic Potential: The target compound’s hybrid structure (nucleotide + lipid) positions it as a candidate for targeting lipid-metabolizing enzymes (e.g., phospholipases) or intracellular nucleotide sensors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.